2,4-Difluoronitrobenzene

Catalog No.
S584180
CAS No.
446-35-5
M.F
C6H3F2NO2
M. Wt
159.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluoronitrobenzene

CAS Number

446-35-5

Product Name

2,4-Difluoronitrobenzene

IUPAC Name

2,4-difluoro-1-nitrobenzene

Molecular Formula

C6H3F2NO2

Molecular Weight

159.09 g/mol

InChI

InChI=1S/C6H3F2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H

InChI Key

RJXOVESYJFXCGI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)[N+](=O)[O-]

Synonyms

1,​3-​Difluoro-​4-​nitrobenzene; 1,​5-​Difluoro-​2-​nitrobenzene; 1-​Nitro-​2,​4-​difluorobenzene; 2,​4-​Difluoro-​1-​nitrobenzene; NSC 10259

Canonical SMILES

C1=CC(=C(C=C1F)F)[N+](=O)[O-]

Precursor for Functionalized Aromatic Compounds:

Due to the presence of both electron-withdrawing groups (fluorine and nitro) in its structure, 2,4-difluoronitrobenzene acts as a valuable precursor for the synthesis of diverse functionalized aromatic compounds. The electron-withdrawing nature activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (S_NAr) reactions. This allows researchers to introduce various functional groups like amines, ethers, and thiols onto the aromatic ring, leading to the creation of complex molecules with desired properties [].

Source

Synthesis of Specific Molecules:

,4-Difluoronitrobenzene has been employed in the laboratory synthesis of several specific molecules with potential applications in various fields. Here are some examples:

  • 2,4-Difluoro-5-nitrobenzenesulfonic acid: This compound finds use as an intermediate in the synthesis of dyes and pharmaceuticals [].
  • (±)-Horsfiline: This natural product exhibits anti-inflammatory and neuroprotective properties, making it a potential candidate for drug development [].
  • Resin-bound 2-arylaminobenzimidazoles: These compounds hold promise as catalysts in various organic reactions.

Investigating Reaction Mechanisms:

,4-Difluoronitrobenzene serves as a valuable tool in research studies exploring the mechanisms of S_NAr reactions. Its well-defined structure and reactivity enable scientists to understand the influence of different factors, such as substituent effects and reaction conditions, on the efficiency and selectivity of these reactions.

Source

XLogP3

1.8

Boiling Point

207.0 °C

Melting Point

9.8 °C

UNII

6398Y1D7JS

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (12.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (93.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (10.42%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (91.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

446-35-5

Wikipedia

2,4-difluoronitrobenzene

General Manufacturing Information

Benzene, 2,4-difluoro-1-nitro-: ACTIVE

Dates

Modify: 2023-08-15

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